molecular formula C14H13ClFNO B2705066 N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide CAS No. 2411264-89-4

N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide

Cat. No. B2705066
CAS RN: 2411264-89-4
M. Wt: 265.71
InChI Key: OEMJAOXFTQAINL-UHFFFAOYSA-N
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Description

N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide, also known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CFM-2 is a selective irreversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. The inhibition of FAAH by CFM-2 allows for an increase in endocannabinoid levels, which can have various physiological effects.

Scientific Research Applications

N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide has been used in various research studies to investigate the role of endocannabinoids in the body. Endocannabinoids are lipid-based neurotransmitters that bind to cannabinoid receptors in the body and have been implicated in various physiological processes, including pain sensation, appetite regulation, and mood. By inhibiting FAAH, N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide increases endocannabinoid levels, allowing for the investigation of their effects on these processes. N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide has been used in studies investigating pain relief, anxiety, and addiction, among other areas of research.

Mechanism of Action

N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide irreversibly binds to FAAH, preventing the enzyme from breaking down endocannabinoids. This results in an increase in endocannabinoid levels, which can bind to cannabinoid receptors and produce various physiological effects. The irreversible nature of N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide's inhibition of FAAH makes it a potent inhibitor, with long-lasting effects.
Biochemical and Physiological Effects:
The increase in endocannabinoid levels resulting from FAAH inhibition by N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide can have various physiological effects. Endocannabinoids have been shown to play a role in pain sensation, with increased levels of endocannabinoids resulting in pain relief. N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide has been used in studies investigating the role of endocannabinoids in anxiety and addiction, with promising results. The increase in endocannabinoid levels resulting from FAAH inhibition by N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide's irreversible inhibition of FAAH makes it a potent inhibitor, with long-lasting effects. This is advantageous for research studies investigating the role of endocannabinoids in various physiological processes. However, the irreversible nature of N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide's inhibition of FAAH can also be a limitation, as it can make it difficult to reverse the effects of the compound. Additionally, N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide's potency can make it difficult to determine the optimal concentration for use in experiments.

Future Directions

N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide has shown promising results in various areas of research, including pain relief, anxiety, and addiction. Future research could investigate the potential of N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide in these areas further, as well as in other areas where endocannabinoids play a role. Additionally, research could investigate the optimal concentration and dosing of N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide for use in experiments. The development of new compounds with similar or improved properties to N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide could also be an area of future research.

Synthesis Methods

The synthesis of N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide involves a multi-step process starting with the reaction of 2-chloro-6-fluorobenzyl bromide with cyclopropylacetylene. This reaction yields 2-chloro-6-fluorobenzyl cyclopropyl ketone, which is then reacted with propargylamine to form the final product, N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide. The synthesis of N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide has been optimized to increase yield and purity, and it has been shown to be a reliable method for producing the compound.

properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO/c1-2-4-14(18)17(10-7-8-10)9-11-12(15)5-3-6-13(11)16/h3,5-6,10H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMJAOXFTQAINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(CC1=C(C=CC=C1Cl)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide

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